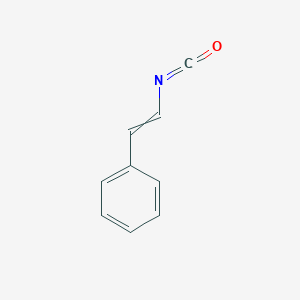
Ethyl phenanthrene-9-carboxylate
Overview
Description
Ethyl phenanthrene-9-carboxylate is a derivative of phenanthrene, which is a nucleus of the polyaromatic hydrocarbon family consisting of three fused benzene rings . Phenanthrene and its derivatives have significant importance in the field of medicine .
Molecular Structure Analysis
The molecular formula of this compound is C17H14O2 . It is a derivative of phenanthrene, which consists of three fused benzene rings .Scientific Research Applications
Spectroscopic and Photochemical Properties
Ethyl phenanthrene-9-carboxylate, a derivative of phenanthrene, has been studied for its spectroscopic properties and photochemical behavior. Research on similar compounds, like mthis compound, has explored their ground-state conformations and the impact of Lewis acid complexation on these properties. Such studies are significant for understanding the molecular dynamics and photochemical reactions of phenanthrene derivatives (Lewis, Barancyk, & Burch, 1992).
Analytical Chemistry Applications
Phenanthrene derivatives have been utilized in the field of analytical chemistry. For example, research involving optically active amines derived from phenanthrene, like (+)-9-(1-aminoethyl)phenanthrene, has contributed to the NMR analysis of racemic carboxylic acids. This includes applications in chiral analysis and the study of molecular interactions (Kuhn & Buddrus, 1993).
Synthesis and Organic Chemistry
In organic chemistry, phenanthrene derivatives have been central to synthesizing various complex molecules. For instance, the attempted synthesis of the dihydrocyclobuta[l]phenanthrene system using methyl 10-cyanomethylphenanthrene-9-carboxylate highlights the versatility of these compounds in complex organic reactions (Craig, Halton, & Officer, 1978).
Photodimerization Studies
Photodimerization studies of phenanthrene derivatives, such as mthis compound, are significant for understanding the photochemical processes in these compounds. These studies delve into the mechanisms and kinetics of photodimerization, contributing to photochemistry knowledge (Lewis, Barancyk, & Burch, 1992).
Mechanism of Action
Target of Action
Ethyl phenanthrene-9-carboxylate is a derivative of phenanthrene, a common three-ring polyaromatic hydrocarbon Phenanthrene and its derivatives are often targeted for bioremediation due to their sustainability and potential for full mineralization .
Mode of Action
Phenanthrene, the parent compound, is known to be degraded by various bacterial strains such as alcaligenes ammonioxydans and Pseudomonas chlororaphis . These bacteria utilize phenanthrene as a carbon source, indicating a potential interaction between the compound and these microorganisms .
Biochemical Pathways
The biochemical pathways involved in the degradation of phenanthrene have been studied. Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives . Another study proposed that the degradation pathway of phenanthrene is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway . These pathways may also be relevant to the metabolism of this compound.
Pharmacokinetics
The molecular weight of this compound is 25029 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The degradation of phenanthrene by bacteria results in the formation of metabolites such as salicylic acid, catechol, and various phthalic acid derivatives . These metabolites indicate the potential for complete degradation of the compound.
Action Environment
The efficacy of bioremediation of phenanthrene and its derivatives is frequently constrained by various chemical, physical, and environmental factors . These factors encompass the pH levels, temperature, bacteria inoculum size, and substrate concentration . Therefore, these environmental factors may also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Phenanthrene, the parent compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds.
Cellular Effects
Phenanthrene has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenanthrene and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phenanthrene and its derivatives have been shown to undergo changes over time in laboratory settings, including degradation .
Metabolic Pathways
Phenanthrene is known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Phenanthrene and its derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The localization of similar compounds can be influenced by targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl phenanthrene-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQZWZBFKDLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964143 | |
| Record name | Ethyl phenanthrene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4895-92-5 | |
| Record name | NSC226822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl phenanthrene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


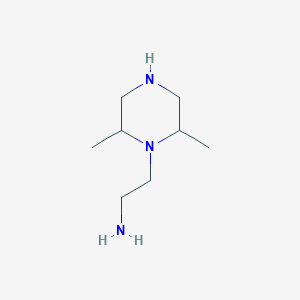
![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)

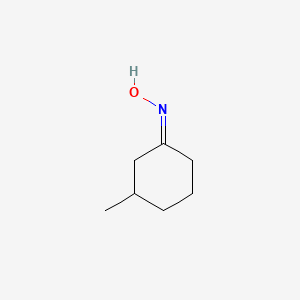
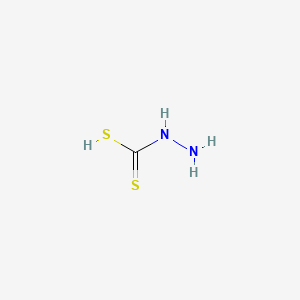

![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)
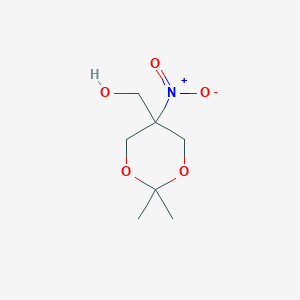
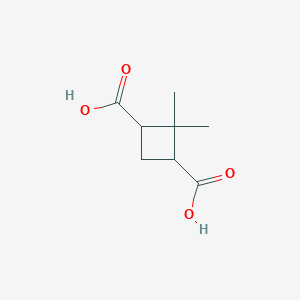
![[1,1':4',1''-Terphenyl]-2-ol](/img/structure/B3052872.png)


